1,2-Diphenyl-4-(2-phenylthioethyl)pyrazolidine-3,5-dione
説明
Synthesis Analysis
The synthesis of 1,2-diphenyl-pyrazolidine-3,5-dione derivatives, including those with substituted groups, can be achieved through various methods, including mass spectrometry techniques for fragmentation pattern studies and electron-impact-induced fragmentation, which have been explored for understanding their structural properties (Selva, A., Citterio, A., & Merlini, L., 1975). Furthermore, methods like ionic liquid-mediated synthesis and microwave irradiation have been utilized for creating derivatives with potential anticancer activity, demonstrating the versatility of synthesis approaches for these compounds (Sowbhagyam, D. V., Koteswararao, D., & Prameela, Dr. K., 2023).
Molecular Structure Analysis
The molecular structure of pyrazolidine-3,5-diones and their derivatives is crucial for understanding their chemical behavior and biological activities. X-ray crystallography and spectroscopic techniques, such as NMR and IR, have been instrumental in elucidating the structure of these compounds, revealing their complex hydrogen bonding patterns and polymorphism (Mohamed, S., Younes, S. H. H., Abdel-Raheem, E. M. M., Horton, P., Akkurt, M., & Glidewell, C., 2016).
Chemical Reactions and Properties
1,2-Diphenyl-pyrazolidine-3,5-dione compounds undergo various chemical reactions, including oxidation, cycloaddition, and condensation reactions. These reactions not only extend the chemical versatility of these compounds but also open avenues for creating novel derivatives with enhanced properties (Zolfigol, M., Azarifar, D., Mallakpour, S., Mohammadpoor‐Baltork, I., Forghaniha, A., Maleki, B., & Abdollahi-Alibeik, M., 2006).
科学的研究の応用
Mass Spectrometry in Heterocyclic Compounds
1,2-Diphenyl-4-(2-phenylthioethyl)pyrazolidine-3,5-dione has been studied for its mass spectrometry properties, particularly in the context of heterocyclic compounds. Research has focused on its electron-impact-induced fragmentation, exploring patterns through deuterium labeling, exact mass measurements, and metastable studies. This research is valuable for understanding the structural and chemical properties of such compounds (Selva, Citterio, & Merlini, 1975).
Synthesis of Hydroperoxyalkyl Derivatives
In the field of organic synthesis, the compound has been used to produce 4,4-bis(2-hydroperoxyalkyl)pyrazolidine-3,5-diones. This involves a manganese(III)-catalyzed autoxidation process, demonstrating the compound's versatility in synthetic organic chemistry and its potential for creating novel derivatives (Rahman, Nishino, & Qian, 2003).
Structural Studies and Polymorphism
Structural studies involving 1,2-Diphenyl-pyrazolidine-3,5-dione derivatives have revealed insights into polymorphism and configurational disorder. These studies are crucial for understanding the crystalline structures and potential applications of these compounds in various fields, including pharmaceuticals and materials science (Mohamed et al., 2016).
Chemical Reactions and Synthesis
The compound has been central to various chemical reactions, including bromination reactions and the synthesis of novel derivatives. These reactions are significant for the development of new pharmaceuticals and materials (Amer, Taha, El-zeany, & El-Sawy, 1982).
Antitubercular Activity Study
There's research into the synthesis and evaluation of analogues of this compound for their antitubercular activities. This is significant for the development of new treatments for tuberculosis (Samala et al., 2014).
Sustainable Synthetic Approaches
Alternative synthetic approaches to pyrazolidin-3,5-diones, like the one mentioned, have been developed. These methods are more sustainable and avoid the use of toxic hydrazine building blocks, which is important for green chemistry (Gieshoff, Schollmeyer, & Waldvogel, 2016).
作用機序
Target of Action
It’s mentioned that this compound can be used for cardiovascular disease treatment , suggesting that its targets may be related to cardiovascular system.
Mode of Action
Given its potential use in cardiovascular disease treatment , it might interact with targets in the cardiovascular system, leading to changes that alleviate symptoms or modify the course of the disease.
Biochemical Pathways
Considering its potential use in cardiovascular disease treatment , it may influence pathways related to heart function, blood pressure regulation, or blood clotting.
Result of Action
Its potential use in treating cardiovascular diseases suggests that it may have effects on heart cells or blood vessels.
特性
IUPAC Name |
1,2-diphenyl-4-(2-phenylsulfanylethyl)pyrazolidine-3,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2S/c26-22-21(16-17-28-20-14-8-3-9-15-20)23(27)25(19-12-6-2-7-13-19)24(22)18-10-4-1-5-11-18/h1-15,21H,16-17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGXGMUJUXKCDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(C(=O)N2C3=CC=CC=C3)CCSC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90190808 | |
Record name | G 25671 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90190808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3736-92-3 | |
Record name | 1,2-Diphenyl-4-[2-(phenylthio)ethyl]-3,5-pyrazolidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3736-92-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | G 25671 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003736923 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | G 25671 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90190808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-diphenyl-4-(2-phenylthioethyl)pyrazolidine-3,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.009 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | G-25671 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BH57G6G6BN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Sulfinpyrazone sulfide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0060943 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of G 25671 in the context of phenylbutazone research?
A1: G 25671 represents a crucial step in understanding the structure-activity relationship of phenylbutazone analogs. Researchers were intrigued by phenylbutazone's anti-inflammatory effects but concerned by its slow metabolism and potential toxicity []. G 25671, with its phenylthioethyl side chain replacing the butyl group of phenylbutazone, exhibited a significantly faster metabolism in humans (3-hour half-life compared to 72 hours for phenylbutazone) []. This discovery highlighted the possibility of tailoring the pharmacokinetic properties of these compounds while potentially retaining therapeutic benefits.
Q2: What is the primary metabolic pathway of G 25671 in humans?
A2: A key metabolic transformation of G 25671 is its oxidation to the sulfoxide derivative, known as sulfinpyrazone []. This conversion was found to be a significant step in G 25671's metabolic pathway in humans. Interestingly, sulfinpyrazone itself exhibits potent uricosuric activity [, ], suggesting that the metabolic conversion of G 25671 plays a crucial role in its overall pharmacological profile.
Q3: How does the uricosuric activity of G 25671 compare to phenylbutazone?
A3: Studies indicate that G 25671 possesses a more pronounced uricosuric effect compared to its predecessor, phenylbutazone []. This observation further underscores the impact of structural modifications on the pharmacological activity of these compounds, paving the way for the development of more targeted therapeutic agents.
Q4: What insights did the study of G 25671 provide regarding the separation of antirheumatic and sodium-retaining properties in phenylbutazone analogs?
A4: Research on G 25671 demonstrated that it exhibited distinct antirheumatic effects similar to phenylbutazone, but crucially, it did not induce significant sodium retention or hemodilution []. This finding marked a breakthrough by demonstrating that the desired antirheumatic properties could be maintained while mitigating the unwanted sodium-retaining effects associated with phenylbutazone. This separation of pharmacological activities opened new avenues for developing safer and more tolerable anti-inflammatory drugs.
Q5: How does the direct antithyroid activity of G 25671 compare to other compounds?
A5: When tested for direct antithyroid activity using the thyroid slice-I131 technique, G 25671 displayed a relatively strong antithyroid effect at a concentration of 0.33 mg/mL []. This activity was comparable to other compounds like phenylbutazone and chlorpromazine, suggesting a potential for interaction with thyroid function that warrants further investigation.
Q6: What novel synthetic approach has been explored for the synthesis of G 25671 and related pyrazolidine-3,5-diones?
A6: Traditional methods for synthesizing pyrazolidine-3,5-diones, like G 25671, often rely on hazardous and expensive hydrazine reagents []. A novel approach using PIDA-mediated oxidative dehydrogenative N-N bond formation from readily available dianilide precursors has been reported []. This method offers a milder, scalable, and potentially more cost-effective route to access G 25671 and similar uricosuric agents.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。